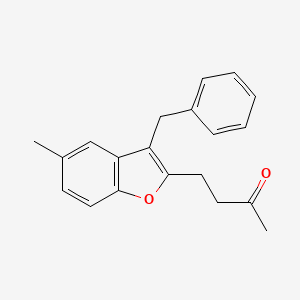
3-bromo-4-(2-phenoxyethoxy)benzaldehyde
Overview
Description
3-bromo-4-(2-phenoxyethoxy)benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPEB and has a molecular weight of 357.2 g/mol.
Mechanism of Action
The mechanism of action of 3-bromo-4-(2-phenoxyethoxy)benzaldehyde is not fully understood. However, some research studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
3-bromo-4-(2-phenoxyethoxy)benzaldehyde has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Induction of apoptosis: This compound has been reported to induce apoptosis or programmed cell death in some cancer cell lines.
2. Inhibition of cell proliferation: 3-bromo-4-(2-phenoxyethoxy)benzaldehyde has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at different stages.
3. Reduction of inflammation: This compound has been reported to reduce inflammation in animal models by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-bromo-4-(2-phenoxyethoxy)benzaldehyde has some advantages and limitations for lab experiments. Some of these include:
Advantages:
1. It is readily available and can be synthesized using a simple method.
2. It has been shown to exhibit various biological activities, making it useful for testing in different assays.
3. It has a relatively low toxicity profile, making it safe for use in lab experiments.
Limitations:
1. The mechanism of action of this compound is not fully understood, which limits its potential applications.
2. It may exhibit different effects in different cell types or under different experimental conditions, which can complicate data interpretation.
3. It may require further modification to improve its potency or selectivity for specific targets.
Future Directions
There are several future directions for research on 3-bromo-4-(2-phenoxyethoxy)benzaldehyde. Some of these include:
1. Identification of its molecular targets: Further studies are needed to identify the molecular targets of this compound and its mechanism of action.
2. Optimization of its structure: Modification of the structure of this compound may improve its potency or selectivity for specific targets.
3. Testing in animal models: Further studies are needed to test the efficacy and safety of this compound in animal models.
4. Development of derivatives: Derivatives of this compound may exhibit improved biological activities and may be useful for drug development.
Conclusion:
3-bromo-4-(2-phenoxyethoxy)benzaldehyde is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities, among others. However, its mechanism of action is not fully understood, and further studies are needed to identify its molecular targets and optimize its structure. Despite its limitations, this compound has potential for drug development and may be useful for testing in different assays.
Scientific Research Applications
3-bromo-4-(2-phenoxyethoxy)benzaldehyde has been used in various scientific research studies due to its potential applications. It has been used as a starting material in the synthesis of other compounds and has been tested for its biological activities. Some of the research applications of this compound include:
1. Anticancer activity: 3-bromo-4-(2-phenoxyethoxy)benzaldehyde has been reported to exhibit anticancer activity against various cancer cell lines. It has been shown to induce cell death and inhibit cell proliferation.
2. Antimicrobial activity: This compound has also been tested for its antimicrobial activity against various microorganisms. It has been reported to exhibit inhibitory activity against some bacterial and fungal strains.
3. Anti-inflammatory activity: 3-bromo-4-(2-phenoxyethoxy)benzaldehyde has been shown to possess anti-inflammatory activity in some research studies. It has been reported to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
properties
IUPAC Name |
3-bromo-4-(2-phenoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-14-10-12(11-17)6-7-15(14)19-9-8-18-13-4-2-1-3-5-13/h1-7,10-11H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQPZXKHALIJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-dimethyl-N-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733228.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4733234.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4733237.png)
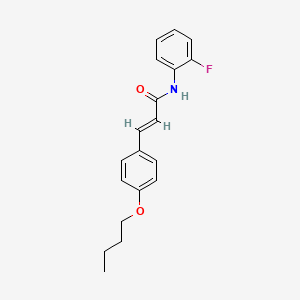
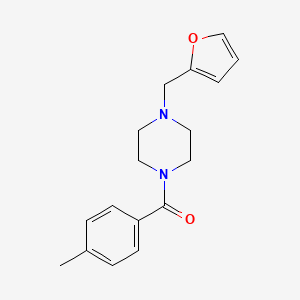
![N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)
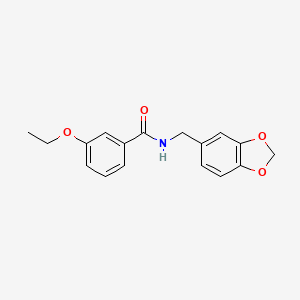
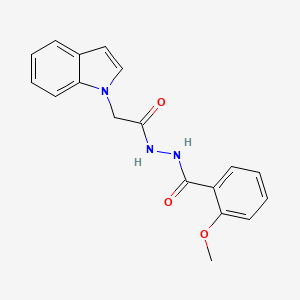
![6-[(2,6-dimethyl-1-piperidinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4733281.png)
![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
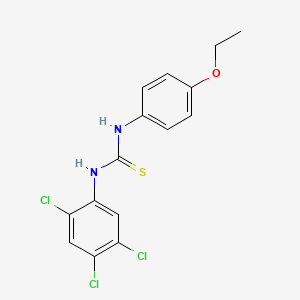
![4-[(4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4733303.png)
![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)
